

The Pharmacological Profile of Ombrabulin Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *Ombrabulin Hydrochloride*

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Abstract

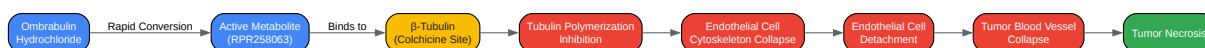
Ombrabulin Hydrochloride (formerly AVE8062), a synthetic water-soluble analog of combretastatin A4, is a vascular-disrupting agent (VDA) that demonstrated potent antitumor effects in preclinical and early clinical studies.[1][2] It functions by targeting the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[3][4] Ombrabulin is a prodrug that is rapidly converted in vivo to its active metabolite, RPR258063. [3] This document provides an in-depth technical guide on the pharmacological profile of **Ombrabulin Hydrochloride** and its active metabolite, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. Although the clinical development of ombrabulin was discontinued due to results from Phase III trials, the extensive research conducted provides valuable insights into the pharmacology of vascular-disrupting agents.[2]

Mechanism of Action

Ombrabulin and its active metabolite, RPR258063, exert their antivasular effects by interacting with tubulin.[5][6] Specifically, they bind to the colchicine-binding site on β -tubulin, which inhibits tubulin polymerization.[4][7] This disruption of microtubule dynamics in endothelial cells leads to a cascade of events:

- Cytoskeletal Disorganization: The inhibition of tubulin polymerization causes a collapse of the endothelial cell cytoskeleton.[7]
- Cell Shape Changes and Detachment: The cytoskeletal collapse results in changes in endothelial cell shape, leading to their detachment from the vessel walls.[3][7]
- Vascular Shutdown and Tumor Necrosis: The detachment of endothelial cells leads to the collapse of the tumor blood vessels, causing an acute disruption of blood flow to the tumor. [1][8] This vascular shutdown results in extensive tumor necrosis.[4]

The selectivity of ombrabulin for the tumor vasculature is attributed to the higher proliferation rate and immaturity of endothelial cells in tumor blood vessels compared to those in normal tissues.[4]



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Mechanism of action of **Ombrabulin Hydrochloride**.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **Ombrabulin Hydrochloride** and its active metabolite, RPR258063.

Table 1: In Vitro Cytotoxicity

Compound	Cell Line	Assay	IC50 (nM)	Reference
Ombrabulin	Mouse mesenteric endothelial cells (MMEC)	MTT	10	[5]
Ombrabulin	HeyA8 (ovarian cancer)	MTT	7-20	[5]
Ombrabulin	SKOV3ip1 (ovarian cancer)	MTT	7-20	[5]
Ombrabulin	HeyA8-MDR (ovarian cancer)	MTT	7-20	[5]

Table 2: Pharmacokinetic Parameters in Humans (Single Agent, 30-minute IV infusion)

Parameter	Ombrabulin	RPR258063	Reference
Half-life (t1/2)	17 minutes	8.7 hours	[3]
Cmax	Dose-proportional	Dose-proportional	[3]
AUC	Dose-proportional	Dose-proportional	[3]
Clearance (CL)	68.8 ± 8.59 L/h (at 15.5 mg/m ²)	-	[4]
Volume of distribution (Vdss)	21.0 ± 2.52 L (at 15.5 mg/m ²)	-	[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

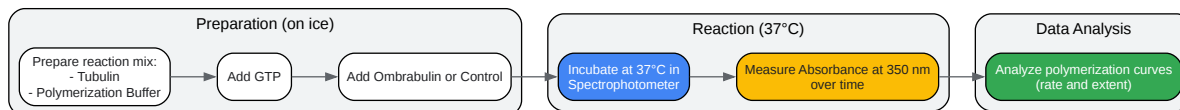
Tubulin Polymerization Assay

This assay is crucial for demonstrating the direct inhibitory effect of ombrabulin on its molecular target.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of a tubulin solution at 350 nm.[9] Inhibitors of polymerization will prevent or reduce this increase in turbidity.

Protocol:

- Reagents and Materials:
 - Purified tubulin (e.g., from porcine brain)[10]
 - Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[10]
 - GTP solution (1 mM final concentration)[9]
 - Glycerol (as a polymerization enhancer)[10]
 - Ombrabulin or its active metabolite at various concentrations
 - Temperature-controlled spectrophotometer with a cuvette holder at 37°C[9]
- Procedure:
 1. Prepare the reaction mixture on ice, containing tubulin in polymerization buffer.[9]
 2. Add GTP and the test compound (Ombrabulin/RPR258063) or vehicle control.
 3. Transfer the mixture to a pre-warmed cuvette in the spectrophotometer at 37°C to initiate polymerization.[9]
 4. Monitor the change in absorbance at 350 nm over time.[9]
- Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The inhibitory effect of ombrabulin is quantified by comparing the polymerization in its presence to the control.



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Workflow for a tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

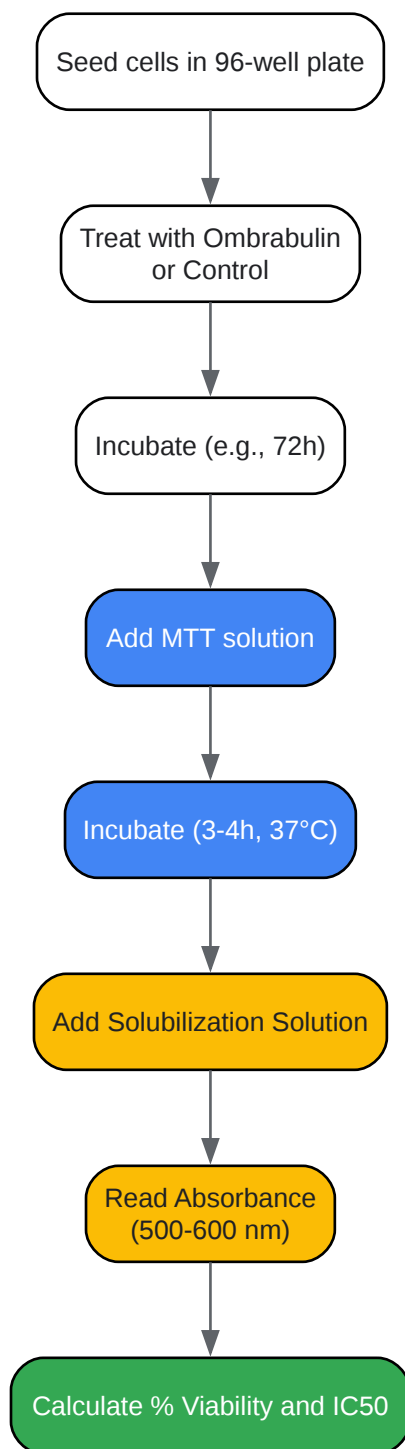
This assay is used to determine the cytotoxic effects of ombrabulin on endothelial and tumor cells.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[11] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[12]

Protocol:

- Reagents and Materials:
 - Cell lines (e.g., HUVEC, tumor cell lines)
 - 96-well cell culture plates
 - Cell culture medium
 - MTT solution (5 mg/ml in PBS)[11]
 - Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]
 - Multi-well spectrophotometer (plate reader)
- Procedure:

1. Seed cells into a 96-well plate and allow them to adhere overnight.
 2. Treat the cells with various concentrations of ombrabulin or vehicle control and incubate for a specified period (e.g., 72 hours).
 3. Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[\[11\]](#)
 4. Add the solubilization solution to dissolve the formazan crystals.[\[11\]](#)
 5. Measure the absorbance at a wavelength of 500-600 nm using a plate reader.[\[11\]](#)
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then determined.



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Workflow for an MTT cell viability assay.

In Vivo Efficacy Studies

These studies are essential for evaluating the antitumor activity of ombrabulin in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice (xenograft model). The effect of ombrabulin on tumor growth is then assessed.[\[14\]](#)

Protocol:

- Animals and Materials:
 - Immunocompromised mice (e.g., nude mice)
 - Human tumor cell lines (e.g., HNSCC, ovarian cancer)[\[5\]](#)[\[14\]](#)
 - Ombrabulin formulation for injection
 - Calipers for tumor measurement
- Procedure:
 1. Inject tumor cells subcutaneously into the flank of the mice.
 2. Allow tumors to grow to a palpable size.
 3. Randomize mice into treatment and control groups.
 4. Administer ombrabulin (e.g., intraperitoneally or intravenously) according to a specified dosing schedule.[\[5\]](#) The control group receives a vehicle.
 5. Measure tumor volume regularly (e.g., twice weekly) using calipers.
 6. At the end of the study, mice are euthanized, and tumors are excised and weighed.
- Data Analysis: Tumor growth curves are plotted for each group. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group (e.g., tumor growth inhibition).[\[14\]](#)

Pharmacokinetics and Metabolism

Ombrabulin is a prodrug that undergoes rapid and extensive conversion to its active metabolite, RPR258063.[3] This conversion is a key feature of its pharmacokinetic profile. Both ombrabulin and RPR258063 exhibit dose-proportional exposure.[3] In clinical studies, ombrabulin showed a very short half-life of approximately 17 minutes, while the active metabolite had a much longer half-life of around 8.7 hours, making it the primary mediator of the sustained antivasculature effect.[3]

Studies have also investigated the potential for drug-drug interactions. Ombrabulin showed weak inhibition of CYP2C19-mediated metabolism at clinical doses, with no significant effect on CYP1A2 and CYP3A4.[3][15]

Clinical Experience

Ombrabulin was evaluated in several Phase I and II clinical trials, both as a single agent and in combination with other chemotherapeutic agents and targeted therapies.[3][7][16] Phase I studies established the recommended Phase II dose and characterized the safety profile, with common toxicities including headache, asthenia, abdominal pain, nausea, and transient hypertension.[3][15] While early trials showed some promising signs of activity, including partial responses and stable disease in some patients, the development of ombrabulin was ultimately halted after disappointing results from a Phase III trial in soft tissue sarcoma.[2][3]

Conclusion

Ombrabulin Hydrochloride is a potent vascular-disrupting agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization in endothelial cells. Its rapid conversion to the more stable active metabolite, RPR258063, is a critical aspect of its pharmacology. While its clinical development was not pursued, the extensive preclinical and clinical data generated for ombrabulin continue to be a valuable resource for researchers in the field of anticancer drug development, particularly for those focused on targeting the tumor vasculature. The information presented in this guide provides a comprehensive overview of its pharmacological profile for the scientific community.

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